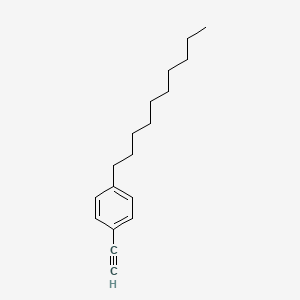![molecular formula C12H20AlN B14285823 2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine CAS No. 141100-58-5](/img/structure/B14285823.png)
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine is an organometallic compound that features a pyridine ring substituted with diethylaluminum and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine typically involves the reaction of 4,6-dimethylpyridine with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive aluminum compound from reacting with moisture or oxygen. The reaction is usually performed in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, solvent, and atmosphere, to ensure consistent product quality and yield. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine can undergo various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxide or hydroxide.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The diethylaluminum group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide or hydroxide.
Reduction: Reduced organic products depending on the substrate.
Substitution: New organometallic compounds with different functional groups.
Scientific Research Applications
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine has several scientific research applications:
Catalysis: It can be used as a catalyst or catalyst precursor in organic synthesis and polymerization reactions.
Material Science: The compound can be used in the synthesis of advanced materials with unique properties.
Chemistry: It serves as a reagent in various organic transformations and synthesis of complex molecules.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine involves the interaction of the diethylaluminum group with various substrates. The aluminum center can coordinate with electron-rich sites, facilitating reactions such as nucleophilic substitution or addition. The pyridine ring can also participate in coordination chemistry, enhancing the compound’s reactivity and versatility.
Comparison with Similar Compounds
Similar Compounds
Triethylaluminum: Another organoaluminum compound with similar reactivity but different steric properties.
Diethylzinc: An organozinc compound with similar applications in catalysis and organic synthesis.
Dimethylaluminum chloride: A related organoaluminum compound with different substituents on the aluminum center.
Uniqueness
2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine is unique due to the presence of both diethylaluminum and pyridine functionalities. This combination provides a distinct reactivity profile, making it suitable for specific applications in catalysis and material science that other similar compounds may not be able to achieve.
Properties
CAS No. |
141100-58-5 |
|---|---|
Molecular Formula |
C12H20AlN |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(4,6-dimethylpyridin-2-yl)methyl-diethylalumane |
InChI |
InChI=1S/C8H10N.2C2H5.Al/c1-6-4-7(2)9-8(3)5-6;2*1-2;/h4-5H,2H2,1,3H3;2*1H2,2H3; |
InChI Key |
DHVHXQBGAUXCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al](CC)CC1=CC(=CC(=N1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
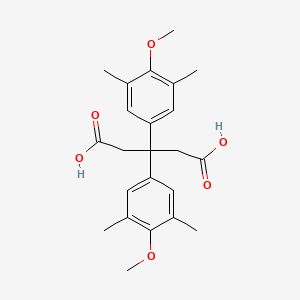

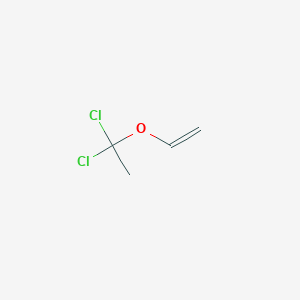
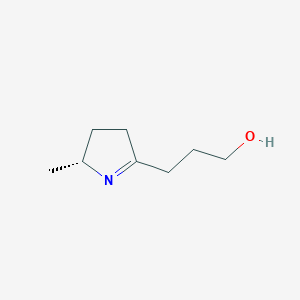
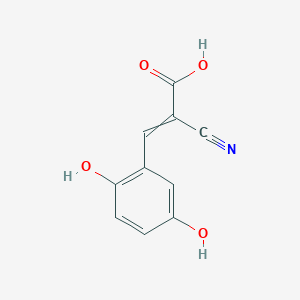
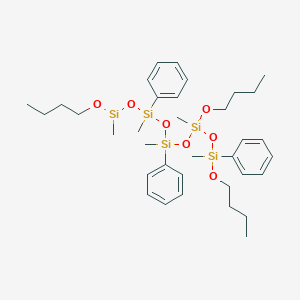
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
![1,2,4-Triazolidine-3,5-dione, 4-[3-(1-pyrenyl)propyl]-](/img/structure/B14285797.png)

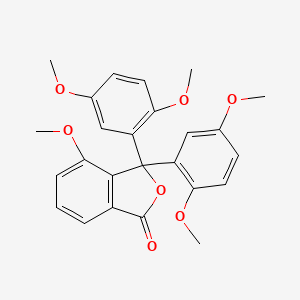
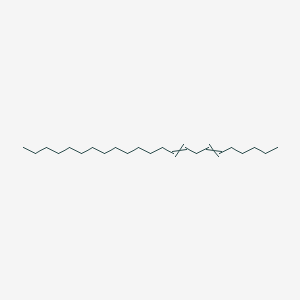
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
